molecular formula C12H18ClNO B3077786 N-(4-Ethoxybenzyl)-2-propen-1-amine hydrochloride CAS No. 1049678-40-1

N-(4-Ethoxybenzyl)-2-propen-1-amine hydrochloride

Cat. No. B3077786
CAS RN: 1049678-40-1
M. Wt: 227.73 g/mol
InChI Key: IACWGPZWYQIPDF-UHFFFAOYSA-N
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Description

N-(4-Ethoxybenzyl)-2-propen-1-amine hydrochloride, also known as EBPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EBPA is a derivative of the natural compound, eugenol, which is found in various plants and spices. In

Scientific Research Applications

Organometallic Chemistry and Cytotoxicity Studies

Synthesis and Characterization: The reaction of [Ru₂Cl₂(μ-Cl)₂(η⁶-p-cymene)₂] with two thiosemicarbazones, obtained by condensing N-(4-methoxybenzyl) thiosemicarbazide with either 1,4-hydroxy-3-methoxyphenyl)ethan-1-one (HL₁) or 2-fluoro-4-hydroxybenzaldehyde (HL₂), was studied . The resulting cationic complexes, [RuCl(η⁶-p-cymene)(HL)]⁺, were isolated as solid chloride and trifluoromethylsulfate (TfO) salts. An X-ray study of single crystals confirmed the presence of two isomers differing in the configuration of the iminic bond (C₂=N₃) of the coordinated thiosemicarbazone. The ligand coordinates with the ruthenium center through the iminic and sulfur atoms, forming a five-membered chelate ring.

Redox Behavior and Cytotoxicity: Cyclic voltammetry revealed that the complex derived from HL₁ is more difficult to oxidize than that from HL₂. In terms of cytotoxicity, the complexes did not surpass cisplatin in potency but exhibited greater efficacy, particularly the complex derived from HL₁. These findings highlight their potential as novel cytotoxic agents .

Pharmaceutical Applications

Piperidine Derivatives: While not directly related to N-(4-Ethoxybenzyl)-2-propen-1-amine hydrochloride, it’s worth noting that piperidine derivatives have gained attention in pharmaceutical research. Piperidines occur naturally in various alkaloids and have been synthesized for their diverse biological activities. Recent advances include the discovery and evaluation of potential drugs containing the piperidine moiety .

Mechanism of Action

Target of Action

Similar compounds such as n-aryl-n’-arylmethylurea derivatives have been studied for their antiproliferative activities against different cancer cell lines

Mode of Action

Benzylic amines, a class of compounds to which this compound belongs, are known to undergo reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and potentially its interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds. This suggests that N-(4-Ethoxybenzyl)-2-propen-1-amine hydrochloride might also participate in similar biochemical pathways.

Pharmacokinetics

A compound with a similar structure, n-(4-methoxybenzyl)propan-2-amine, has been reported to have high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 and CYP2D6 inhibitor . These properties might be indicative of the ADME properties of N-(4-Ethoxybenzyl)-2-propen-1-amine hydrochloride, but direct studies are needed to confirm this.

Result of Action

Similar compounds have shown cytotoxicity against cancer cell lines

properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-3-9-13-10-11-5-7-12(8-6-11)14-4-2;/h3,5-8,13H,1,4,9-10H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACWGPZWYQIPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Ethoxybenzyl)-2-propen-1-amine hydrochloride

CAS RN

1049678-40-1
Record name Benzenemethanamine, 4-ethoxy-N-2-propen-1-yl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049678-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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